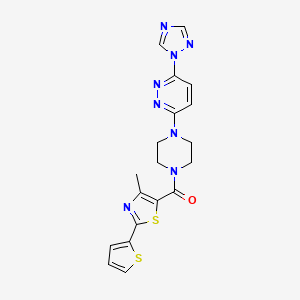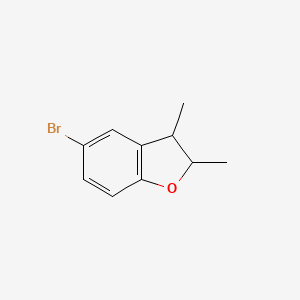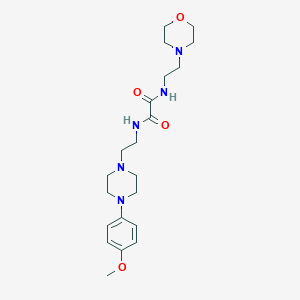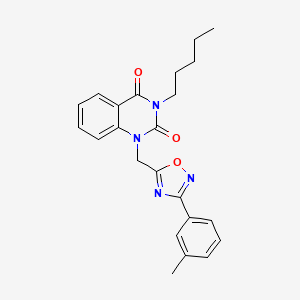
(4-(6-(1H-1,2,4-トリアゾール-1-イル)ピリダジン-3-イル)ピペラジン-1-イル)(4-メチル-2-(チオフェン-2-イル)チアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18N8OS2 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌剤開発
1,2,4-トリアゾール部分を含む化合物は、その抗癌特性について広く研究されています。これらの化合物がさまざまな標的と水素結合を形成する能力は、改善された薬物動態学的および薬理学的特性につながる可能性があります . この特定の化合物は、さまざまなヒト癌細胞株に対するその細胞毒性活性を調査することができます。これは、乳癌治療の可能な標的であるアロマターゼ酵素と相互作用する可能性を利用したものです .
酵素阻害
1,2,4-トリアゾール環は、閉経後女性の乳癌治療の第一選択薬として使用されるレトゾールとアナストロゾールなどの特定のFDA承認薬の構造における重要な要素です . 問題の化合物は、特に癌細胞増殖に関与する酵素に対する酵素阻害能力について評価することができます。
薬理学的調査
窒素原子の存在と水素結合を形成する能力により、1,2,4-トリアゾール誘導体は薬理学的調査において重要です。それらは、医薬品の毒性学的特性の改善を研究するために使用できます . この化合物の独特な構造は、より効果的で毒性の低い治療薬の開発に対する新たな洞察を提供する可能性があります。
材料科学
トリアゾール誘導体は、材料科学、特に太陽電池に使用されるポリマーの開発において応用が見出されています . この化合物は、ポリマー合成における構造単位としての可能性について探求することができます。これは、再生可能エネルギー技術の進歩に貢献します。
蛍光プローブ
トリアゾール融合化合物のヘテロ環状構造は、生化学研究における蛍光プローブとして使用するのに適しています . この化合物は合成して蛍光特性について試験することができます。これは、さまざまな画像処理および診断アプリケーションで役立つ可能性があります。
農薬および腐食防止剤
トリアゾールアナログは、農薬や銅合金の腐食防止剤など、産業用途で使用されていることが知られています . この化合物の構造的特徴は、これらの用途におけるその有効性を高めるように最適化することができます。これは、材料を保護し、農業生産性に貢献するという二重の利点をもたらします。
特性
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c1-13-17(30-18(22-13)14-3-2-10-29-14)19(28)26-8-6-25(7-9-26)15-4-5-16(24-23-15)27-12-20-11-21-27/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGONKXPVXWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2362787.png)
![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)
![Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2362789.png)

![1-benzoyl-4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2362795.png)





![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)
![N-Cyclohexyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2362807.png)

![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((E)-3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B2362810.png)
